REACTION_CXSMILES
|
[Cl:1][CH2:2][C:3]([CH2:5]Cl)=O.[CH3:7][O:8][C:9]1[CH:17]=[CH:16][C:12]([C:13]([NH2:15])=[O:14])=[CH:11][CH:10]=1>C1(C)C=CC=CC=1>[Cl:1][CH2:2][C:3]1[N:15]=[C:13]([C:12]2[CH:16]=[CH:17][C:9]([O:8][CH3:7])=[CH:10][CH:11]=2)[O:14][CH:5]=1
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Name
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|
Quantity
|
0.504 g
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Type
|
reactant
|
Smiles
|
ClCC(=O)CCl
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Name
|
|
Quantity
|
0.3 g
|
Type
|
reactant
|
Smiles
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COC1=CC=C(C(=O)N)C=C1
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Name
|
|
Quantity
|
5 mL
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Type
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solvent
|
Smiles
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C1(=CC=CC=C1)C
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Control Type
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UNSPECIFIED
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Setpoint
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120 °C
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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After the completion of the reaction mixture (TLC monitoring), the reaction mixture was evaporated to dryness under reduced pressure
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Type
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CUSTOM
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Details
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the residue was purified over silica gel (230-400 M, 15% EtOAc-Hexane)
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Name
|
|
Type
|
product
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Smiles
|
ClCC=1N=C(OC1)C1=CC=C(C=C1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.37 g | |
YIELD: PERCENTYIELD | 83% | |
YIELD: CALCULATEDPERCENTYIELD | 87.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |